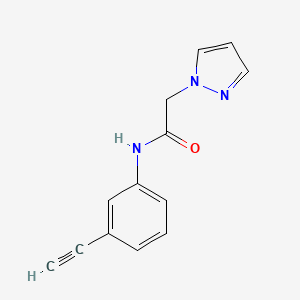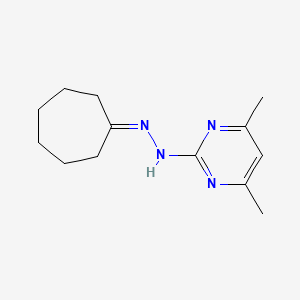
N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a novel selective androgen receptor modulator (SARM) that has been extensively studied for its ability to selectively target androgen receptors in the body.
Mecanismo De Acción
The mechanism of action of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide involves its selective binding to androgen receptors in the body. This binding activates the androgen receptor and leads to the activation of a variety of downstream signaling pathways. These pathways ultimately result in the anabolic effects of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, including increased muscle mass and bone density.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects. These include increased muscle mass, increased bone density, and improved bone strength. It has also been shown to have a positive effect on lipid metabolism, with a decrease in LDL cholesterol and an increase in HDL cholesterol. Additionally, N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to have a positive effect on glucose metabolism, with improved insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide for lab experiments is its high selectivity for androgen receptors. This allows for more targeted research and reduces the potential for off-target effects. However, one limitation of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is its relatively short half-life, which can make it difficult to study in vivo.
Direcciones Futuras
There are several future directions for the study of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. One area of research is the potential use of this compound for the treatment of muscle wasting and osteoporosis. Additionally, there is interest in studying the effects of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide on glucose metabolism and insulin sensitivity. Other future directions include the development of more potent and selective N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamides, as well as the study of the long-term safety and efficacy of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide in humans.
Conclusion:
In conclusion, N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a promising compound for the treatment of a variety of conditions. Its high selectivity for androgen receptors and anabolic effects make it a promising candidate for the treatment of muscle wasting, osteoporosis, and hypogonadism. Further research is needed to fully understand the potential of this compound and its long-term safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide involves the reaction of 1-methyl-4-pyrazolecarboxylic acid with 2-bromo-5,6,7,8-tetrahydronaphthalen-2-ol in the presence of triethylamine and 1,1'-carbonyldiimidazole. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been extensively studied for its potential pharmacological properties. It has been shown to have a high affinity for androgen receptors and to selectively target these receptors in the body. This makes it a promising candidate for the treatment of a variety of conditions, including muscle wasting, osteoporosis, and hypogonadism.
Propiedades
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-19-11-15(10-17-19)18-16(20)9-12-6-7-13-4-2-3-5-14(13)8-12/h6-8,10-11H,2-5,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEFPDWIJGVOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CC2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)

![3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7539651.png)
![N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B7539663.png)




